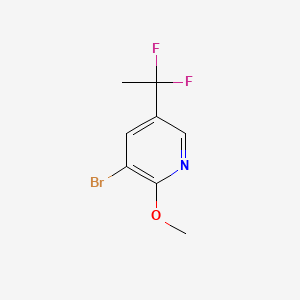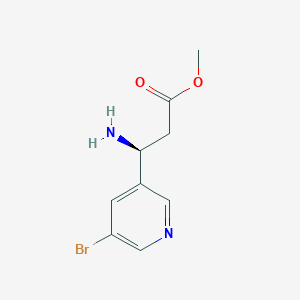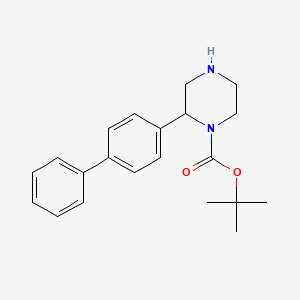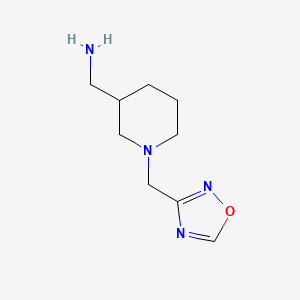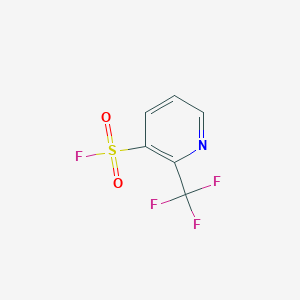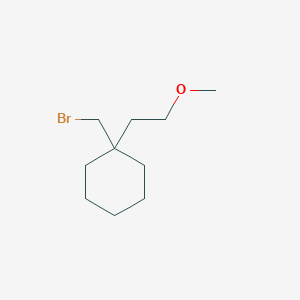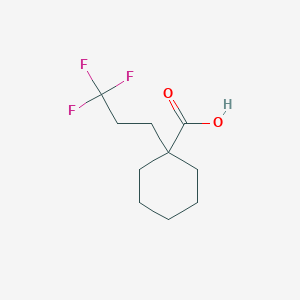![molecular formula C21H18F3NO5 B13538972 (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a pyrrolidine ring. These features contribute to its stability and reactivity, making it valuable in synthetic chemistry and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with (2S,4R)-4-hydroxyproline, which undergoes a Mitsunobu reaction to invert the stereochemistry at the 4-position, yielding (2S,4S)-4-hydroxyproline . This intermediate is then protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification steps, such as crystallization or chromatography, are also scaled up to handle larger quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc-protected form is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids, allowing for selective deprotection and coupling reactions .
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for applications in polymer science and material engineering .
Mecanismo De Acción
The mechanism of action of (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group allows it to bind to amino acids and peptides, facilitating their incorporation into larger biomolecules. The trifluoromethyl group can enhance binding affinity to target proteins by increasing hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- (2S,3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino-3-methylpentanoic acid
- (S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino-decanoic acid
Uniqueness
The (2S,4S) stereochemistry of the compound provides unique reactivity and binding properties compared to its (2S,4R) counterpart. The presence of the trifluoromethyl group further distinguishes it by enhancing its metabolic stability and hydrophobic interactions, making it more suitable for certain biochemical applications .
This detailed overview highlights the significance of (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid in various scientific and industrial fields. Its unique structural features and versatile reactivity make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H18F3NO5 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H18F3NO5/c22-21(23,24)20(29)9-17(18(26)27)25(11-20)19(28)30-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,29H,9-11H2,(H,26,27)/t17-,20-/m0/s1 |
Clave InChI |
DVDBKLBMRSHKKU-PXNSSMCTSA-N |
SMILES isomérico |
C1[C@H](N(C[C@@]1(C(F)(F)F)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canónico |
C1C(N(CC1(C(F)(F)F)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


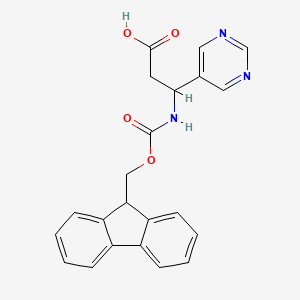
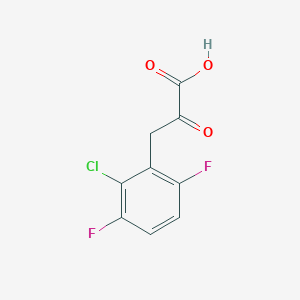


![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)
